molecular formula C25H21FN2O6S B2896691 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866725-33-9

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2896691
CAS No.: 866725-33-9
M. Wt: 496.51
InChI Key: DBGOQFJDRIKJMC-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-derived acetamide class, characterized by a 1,4-dihydroquinolin-4-one core modified with a benzenesulfonyl group at position 3, a fluorine atom at position 6, and an N-linked 3,5-dimethoxyphenyl acetamide side chain. Such structural features are commonly associated with bioactive molecules, particularly in anticancer and antimicrobial research. The benzenesulfonyl group enhances metabolic stability, while the fluorine atom contributes to electronic effects and binding affinity. The 3,5-dimethoxyphenyl moiety may influence solubility and target interactions through steric and electronic modulation .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-18-11-17(12-19(13-18)34-2)27-24(29)15-28-14-23(35(31,32)20-6-4-3-5-7-20)25(30)21-10-16(26)8-9-22(21)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGOQFJDRIKJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and benzenesulfonyl groups, and finally, the attachment of the dimethoxyphenylacetamide moiety. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters.

    Introduction of Fluoro and Benzenesulfonyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Dimethoxyphenylacetamide Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to derivatives within the quinoline-acetamide family. Below is a detailed comparison with a closely related compound, 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide (referred to as Compound A), which differs only in the acetamide substituent (3-methoxyphenyl vs. 3,5-dimethoxyphenyl) .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Quinoline Core 3-(benzenesulfonyl), 6-fluoro, 4-oxo 3-(benzenesulfonyl), 6-fluoro, 4-oxo
Acetamide Substituent N-(3,5-dimethoxyphenyl) N-(3-methoxyphenyl)
Methoxy Groups 2 (positions 3 and 5) 1 (position 3)
Molecular Weight ~497.5 g/mol* ~467.5 g/mol
Lipophilicity (Predicted) Higher (logP ↑ due to added methoxy) Moderate
Solubility Reduced aqueous solubility (↑ hydrophobicity) Moderate solubility

*Calculated based on structural differences.

Key Findings:

Structural Impact: The additional methoxy group in the target compound increases molecular weight by ~30 g/mol and likely elevates lipophilicity. The 3,5-dimethoxy arrangement introduces steric bulk, which may alter binding interactions with target proteins compared to Compound A’s single methoxy group.

Electronic Effects :

  • Methoxy groups are electron-donating, which could modulate the electronic environment of the acetamide phenyl ring. This might influence hydrogen-bonding or π-π stacking interactions in biological targets.

Biological Implications: In related quinoline derivatives, methoxy substitutions correlate with improved selectivity for kinases and tubulin polymerization inhibitors. However, excessive hydrophobicity (as predicted for the target compound) could limit bioavailability, necessitating formulation optimization .

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